AMPA Receptor PAM Potency: Deliberately Retained Lower Potency in Exchange for a Favorable Developability Starting Point
Compound 7a was deliberately chosen from the high-throughput screen output despite its relatively modest AMPAR potentiator activity (pEC50 = 4.6, corresponding to EC50 ≈ 25.1 μM at hGluA2 flip in FLIPR assay) because it demonstrated a superior preliminary developability profile—lower molecular weight (337.3 Da), lower lipophilicity, and an encouraging cytochrome P450 inhibition profile—compared to other hits of higher potency [1]. In contrast, the optimized analog 7l achieved pEC50 = 6.0 (EC50 ≈ 1.0 μM), and analog 10a reached pEC50 = 5.5 (EC50 ≈ 3.2 μM), while the standard cyclothiazide defined the 100% maximal response [1].
| Evidence Dimension | AMPA receptor positive allosteric modulation potency (pEC50) |
|---|---|
| Target Compound Data | pEC50 = 4.6 (EC50 ≈ 25.1 μM) at hGluA2 flip isoform in FLIPR assay |
| Comparator Or Baseline | Compound 7l: pEC50 = 6.0 (EC50 ≈ 1.0 μM); Compound 10a: pEC50 = 5.5 (EC50 ≈ 3.2 μM); Cyclothiazide: 100% max response standard |
| Quantified Difference | 7a is ~25-fold less potent than 7l and ~8-fold less potent than 10a; selected for developability advantages rather than potency |
| Conditions | FLIPR calcium-indicator dye assay; human GluA2 flip homomeric AMPA receptor; concentration-response curve for potentiation of glutamate-induced intracellular calcium rise; n ≥ 3 |
Why This Matters
This compound is not intended as a potency-optimized final candidate but as a well-characterized hit scaffold; users who require a starting point with balanced physicochemical properties and a solved co-crystal structure should select this compound over more potent but less developable analogs.
- [1] Ward, S. E.; et al. J. Med. Chem. 2011, 54 (1), 78–94. View Source
